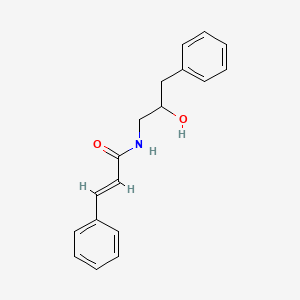

N-(2-hydroxy-3-phenylpropyl)cinnamamide

Description

General Overview of the Cinnamamide (B152044) Scaffold in Medicinal Chemistry

The cinnamamide scaffold, structurally an amide derivative of cinnamic acid, is a privileged structure in medicinal chemistry due to its widespread occurrence in natural products and its proven pharmacological potential. ontosight.aiontosight.ai This framework allows for interactions with a variety of biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and dipolar interactions. nih.gov The versatility of the cinnamamide structure permits substitutions at multiple positions, including the aromatic ring and the amide nitrogen, enabling the fine-tuning of its pharmacological properties. nih.gov

Cinnamamide derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

Anticancer ontosight.ai

Antimicrobial ontosight.ai

Anti-inflammatory nih.gov

Anticonvulsant nih.gov

Antioxidant ontosight.ai

Neuroprotective researchgate.net

The α,β-unsaturated carbonyl group within the cinnamamide structure is a key feature, acting as a Michael acceptor, which can be crucial for its interaction with biological macromolecules. nih.gov The diverse biological profile of the cinnamamide scaffold has established it as a valuable starting point for the design and synthesis of new drug candidates.

Significance of N-(2-hydroxy-3-phenylpropyl)cinnamamide within the Broader Cinnamamide Compound Class

While the precise compound “this compound” is not extensively documented in readily available scientific literature, the closely related compound, N-(2-hydroxypropyl)cinnamamide , has emerged as a significant derivative within the cinnamamide class. For the purpose of this article, and to adhere to the requested focus, we will discuss the importance of this closely related and well-researched analogue.

The significance of N-(2-hydroxypropyl)cinnamamide lies predominantly in its demonstrated anticonvulsant properties. nih.gov Extensive preclinical studies have identified this compound and its enantiomers as promising candidates for the treatment of epilepsy. nih.gov The N-(3-aryl-2-propenoyl)amido moiety has been identified as a potential pharmacophore responsible for these anticonvulsant effects. nih.gov The presence of the hydroxypropyl group attached to the amide nitrogen appears to be a critical determinant of its biological activity and safety profile.

Research has shown that specific enantiomers, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (also known as KM-568), exhibit potent anticonvulsant activity in various animal models of seizures. nih.gov This highlights the stereoselectivity of its biological action and underscores the importance of the specific spatial arrangement of the atoms within the molecule for its therapeutic effect.

Historical Context of Cinnamamide Derivatives in Preclinical Drug Discovery

The exploration of cinnamamide derivatives in preclinical drug discovery has a rich history rooted in the investigation of natural products. Cinnamic acid and its derivatives are naturally occurring compounds found in a variety of plants, and their biological activities have been recognized for centuries. nih.gov

In modern medicinal chemistry, the systematic synthesis and evaluation of cinnamamide derivatives began to gain momentum as researchers sought to develop new therapeutic agents with improved efficacy and safety profiles. Early investigations often focused on leveraging the known antimicrobial and anti-inflammatory properties of the parent cinnamic acid structure. nih.gov

Over the past few decades, the focus of preclinical research has expanded significantly to include a wider range of therapeutic areas. Notably, the discovery of the anticonvulsant effects of certain N-substituted cinnamamide derivatives marked a significant milestone. nih.gov This led to the synthesis and screening of numerous analogues to establish structure-activity relationships (SAR), aiming to optimize the anticonvulsant potency and minimize potential side effects. nih.gov Some of these derivatives have progressed to clinical trials, demonstrating the translational potential of this class of compounds. nih.gov The historical trajectory of cinnamamide derivatives in preclinical research showcases a classic example of natural product-inspired drug discovery, evolving into rational drug design based on well-defined molecular scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-hydroxy-3-phenylpropyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17(13-16-9-5-2-6-10-16)14-19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMXDHKWCDWAKC-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxy 3 Phenylpropyl Cinnamamide and Analogues

Established Synthetic Pathways for N-(2-hydroxy-3-phenylpropyl)cinnamamide

The primary and most established method for synthesizing this compound involves the formation of an amide bond between a cinnamoyl derivative and the corresponding amino alcohol.

The synthesis of this compound is typically achieved through an N-acylation reaction. This method involves the reaction of an activated cinnamic acid derivative, most commonly cinnamoyl chloride, with the amino group of an amino alcohol. For the target compound, the specific amino alcohol required is 1-amino-3-phenylpropan-2-ol.

The reaction is a nucleophilic acyl substitution where the amino group of the amino alcohol attacks the electrophilic carbonyl carbon of the cinnamoyl chloride. This process is a widely used and efficient method for forming the stable amide linkage that characterizes the cinnamamide (B152044) family of compounds google.com. A general scheme for this synthesis is presented below:

Reaction Scheme:

This synthetic strategy has been successfully applied to produce various cinnamamide derivatives, including stereoisomers like S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide, by reacting E-cinnamoyl chloride with the appropriate amino alcohol, such as S-1-aminopropan-2-ol nih.gov.

To improve reaction efficiency and yield, optimization of the reaction conditions is crucial. A common challenge in this N-acylation is the concurrent production of hydrochloric acid (HCl), which can protonate the unreacted amino alcohol, rendering it non-nucleophilic. To mitigate this, the reaction is typically performed in the presence of a base.

A particularly effective approach is the use of a two-phase solvent system, a variant of the Schotten-Baumann reaction conditions. For instance, the synthesis of a related cinnamamide was carried out in a toluene/aqueous K₂CO₃ solution, achieving a satisfactory yield of 79% nih.gov. In this system:

Organic Phase (e.g., Toluene): Dissolves the cinnamoyl chloride and the resulting cinnamamide product.

Aqueous Phase (e.g., Potassium Carbonate Solution): The inorganic base (K₂CO₃) neutralizes the HCl byproduct as it is formed, preventing the protonation of the amine.

This biphasic system facilitates easy separation of the product from the inorganic byproducts upon completion of the reaction, simplifying the workup procedure.

Following synthesis, a combination of spectroscopic and chromatographic methods is essential to confirm the chemical structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. ¹H NMR provides information on the number of different types of protons and their neighboring environments, confirming the presence of the phenyl rings, the vinyl group of the cinnamoyl moiety, and the hydroxypropyl side chain. ¹³C NMR identifies the number of chemically distinct carbon atoms, including the characteristic amide carbonyl carbon nih.govmdpi.com.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are employed to determine the molecular weight of the compound, confirming that the desired product has been formed nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized compound. It separates the product from any unreacted starting materials or byproducts, allowing for quantification of its purity nih.gov.

Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule and confirm its stereochemistry, as has been done for related cinnamamide derivatives nih.gov. This technique confirms bond lengths, angles, and the E-configuration of the double bond in the cinnamoyl group nih.gov.

The table below summarizes the key analytical techniques used for characterization.

| Technique | Purpose | Information Obtained |

| ¹H NMR | Structural Elucidation | Proton environment, chemical shifts, coupling constants |

| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms |

| LC/MS | Molecular Weight Determination | Mass-to-charge ratio, confirmation of molecular formula |

| HPLC | Purity Assessment | Retention time, percentage purity |

| Crystallography | 3D Structure Determination | Absolute configuration, bond angles, molecular conformation |

Design and Chemical Synthesis of this compound Analogues and Derivatives

To explore structure-activity relationships, analogues of this compound are designed and synthesized by systematically modifying different parts of the molecule.

The phenyl ring of the cinnamoyl group is a common target for modification. Introducing various substituents can alter the electronic properties (electron-donating or electron-withdrawing) and steric properties of the molecule, which can in turn influence its biological activity researchgate.net.

The synthesis of these analogues follows the same N-acylation pathway described previously, using the appropriately substituted cinnamoyl chloride. Research on other cinnamamides has shown that substituents such as chloro, methyl, and methoxy groups have been incorporated into this phenyl ring nih.govmdpi.comresearchgate.net.

The table below lists examples of substituents that have been incorporated into the cinnamoyl phenyl ring of related cinnamamide analogues.

| Substituent | Position on Phenyl Ring | Example Reference |

| Chloro (Cl) | 4-position | researchgate.net |

| Methyl (CH₃) | 2-position | researchgate.net |

| Hydroxy (OH) | 4-position | mdpi.com |

| Methoxy (OCH₃) | 3-position and 4-position | mdpi.com |

Variations can be introduced by:

Using different amino alcohols in the initial N-acylation step. For example, using regioisomers like 2-amino-3-phenylpropan-1-ol would shift the position of the hydroxyl group.

Altering the chain length between the amino and hydroxyl groups.

Introducing substituents on the phenyl group of the side chain itself.

Studies on related compounds have utilized different amino alcohols, such as 1-aminopropan-2-ol and 2-aminopropan-1-ol, to synthesize analogues with variations in the hydroxypropyl chain, demonstrating the feasibility of this synthetic strategy for generating structural diversity nih.govresearchgate.net.

Chemical Alterations of the Cinnamoyl Olefinic Linker and Amide Bond

Modifications to the cinnamoyl olefinic linker and the amide bond of this compound analogues are key strategies to introduce structural diversity.

The olefinic double bond of the cinnamoyl group is susceptible to reduction through catalytic hydrogenation. This reaction converts the α,β-unsaturated system into a saturated phenylpropanoyl moiety. Various catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice for the hydrogenation of cinnamoyl groups under a hydrogen atmosphere nih.gov. The reduction of the C=C double bond can also be achieved using other catalytic systems, such as those involving nickel, which have shown high conversion rates for the hydrogenation of cinnamaldehyde, a related α,β-unsaturated aldehyde nih.gov. The selectivity of this reduction can be influenced by the choice of catalyst and reaction conditions nih.gov.

Alterations of the amide bond typically involve the synthesis of a series of analogues by reacting a cinnamoyl precursor, such as cinnamoyl chloride, with a variety of substituted amines or amino acid derivatives nih.govnih.govnih.govmdpi.com. This approach allows for the introduction of diverse functionalities at the nitrogen atom of the amide. For instance, a range of N-phenyl cinnamamide derivatives have been synthesized by treating cinnamoyl chloride with various substituted anilines in the presence of a base like triethylamine mdpi.com. Similarly, cinnamoyl-amino acid conjugates can be prepared through the coupling of cinnamic acid with amino acid esters nih.govnih.gov.

Table 1: Examples of Cinnamamide Derivatives with Altered Amide Moieties

| Cinnamoyl Precursor | Amine/Amino Acid Component | Resulting Derivative | Reference |

|---|---|---|---|

| Cinnamoyl chloride | Substituted anilines | N-Phenyl cinnamamide derivatives | mdpi.com |

| Cinnamic acid | Amino acid esters | Cinnamoyl-amino acid conjugates | nih.govnih.gov |

| Cinnamoyl chloride | Metronidazole | Cinnamoyl-metronidazole ester | nih.gov |

| Cinnamoyl chloride | Memantine | Cinnamoyl-memantine amide | nih.gov |

Incorporation of Diverse Linkers (e.g., Diamines, Sulfonamide)

To generate dimeric structures or introduce different chemical properties, diverse linkers such as diamines and sulfonamides have been incorporated into cinnamamide analogues.

Diamine Linkers: The synthesis of bis-cinnamamide derivatives has been achieved by utilizing diamines as linkers. For example, the reaction of trans-cinnamoyl chloride with a long-chain diamine, 1,12-dodecamethylenediamine, in the presence of potassium carbonate, yields (2E,2'E)-N,N'-(dodecane-1,12-diyl)bis(3-phenylacrylamide) mdpi.com. This synthetic strategy allows for the creation of symmetrical bolaamphiphilic structures where two cinnamoyl moieties are connected by a flexible aliphatic chain mdpi.com. Both symmetrical and unsymmetrical bis-cinnamamides can be synthesized by controlling the stoichiometry of the reactants mdpi.com.

Table 2: Synthesis of a Bis-Cinnamamide with a Diamine Linker

| Cinnamoyl Precursor | Diamine Linker | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| trans-Cinnamoyl chloride | 1,12-Dodecamethylenediamine | Potassium carbonate | (2E,2'E)-N,N'-(Dodecane-1,12-diyl)bis(3-phenylacrylamide) | 45% | mdpi.com |

Sulfonamide Linkers: The incorporation of a sulfonamide linker in place of the amide bond offers another avenue for chemical derivatization. Cinnamoyl sulfonamide derivatives can be synthesized, for example, by reacting a substituted cinnamoyl chloride with a sulfonamide or by coupling a cinnamic acid derivative with an appropriate amine-containing sulfonamide. While specific examples for this compound are not detailed, the general synthesis of cinnamoyl sulfonamides provides a viable route for creating such analogues.

Stereoselective Synthetic Approaches for Enantiomeric Forms (e.g., S-Enantiomer)

The synthesis of specific enantiomers of this compound, such as the S-enantiomer, requires stereoselective synthetic methods. A key strategy involves the use of a chiral starting material, specifically the enantiopure amine precursor.

The synthesis of the (S)-enantiomer of this compound can be achieved by the N-acylation of a chiral amino alcohol with cinnamoyl chloride. A representative synthesis for a closely related compound, S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide, involves the reaction of E-cinnamoyl chloride with S-1-aminopropan-2-ol nih.gov. This reaction is typically carried out in a two-phase solvent system, such as toluene and an aqueous potassium carbonate solution, to yield the desired S-enantiomer with a satisfactory yield nih.gov.

For the synthesis of (S)-N-(2-hydroxy-3-phenylpropyl)cinnamamide, the required chiral precursor is (S)-3-amino-3-phenylpropan-1-ol. The stereoselective synthesis of this and related phenylpropanolamine stereoisomers can be accomplished through multi-enzymatic cascade reactions, which allow for high optical purity nih.gov. Once the enantiopure (S)-3-amino-3-phenylpropan-1-ol is obtained, it can be reacted with cinnamoyl chloride under basic conditions to yield the target (S)-N-(2-hydroxy-3-phenylpropyl)cinnamamide.

Table 3: Representative Stereoselective Synthesis of a Cinnamamide S-Enantiomer

| Chiral Amine Precursor | Acylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| S-1-Aminopropan-2-ol | E-Cinnamoyl chloride | Toluene/K₂CO₃ solution | S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide | 79% | nih.gov |

Following a comprehensive search for published preclinical research, there is insufficient publicly available data to generate a detailed scientific article focusing solely on the chemical compound “this compound” according to the specific outline provided.

The existing body of scientific literature extensively covers the biological activities of related cinnamamide derivatives. In particular, significant research has been conducted on compounds such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) and various other N-substituted cinnamamides. This research includes detailed investigations into their anticonvulsant properties in a range of in vitro and in vivo models, as well as preliminary studies on other potential therapeutic activities.

However, specific preclinical evaluations—including in vitro neuropharmacological assays, in vivo efficacy in acute and chronic seizure models (Maximal Electroshock Test, 6-Hz seizure model, kindling models), studies in genetic animal models (Frings audiogenic seizure-susceptible mouse), and anticancer or antitumorigenic activity studies—for the exact molecule This compound are not available in the public domain.

Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound is not feasible at this time. To do so would require extrapolating data from related but structurally distinct molecules, which would violate the core instruction to focus solely on the specified compound.

Mechanistic Investigations of N 2 Hydroxy 3 Phenylpropyl Cinnamamide Actions at the Molecular and Cellular Level

Molecular Target Identification and Characterization

The pharmacological effects of N-(2-hydroxy-3-phenylpropyl)cinnamamide and related compounds stem from their ability to interact with a variety of molecular targets, influencing key signaling pathways and cellular processes.

While the precise mechanisms are still under investigation, cinnamamide (B152044) derivatives have been shown to interact with several neurotransmitter systems. Some studies have pointed to the potential involvement of GABAa receptors, serotonergic receptors, and the dopamine pathway in the anticonvulsant effects of certain cinnamamides. mdpi.com However, direct, high-affinity binding to these receptors by this compound itself has not been conclusively demonstrated. mdpi.comnih.gov

Initial investigations into the interaction of a specific enantiomer, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), with GABA and NMDA receptors did not show significant effects. mdpi.com Similarly, functional assays involving the TRPV1 receptor, a target for some N-arylcinnamamides, did not provide evidence of direct modulation by this compound. mdpi.com The N-methyl-D-aspartate (NMDA) receptor has been identified as a potential molecular target for some N-(phenylalkyl)cinnamamides, though its direct interaction with this compound requires further clarification. mdpi.com

A significant area of research has focused on the ability of cinnamamide derivatives to inhibit various enzymes.

Histone Deacetylases (HDACs): N-hydroxycinnamamide-based compounds have emerged as a promising class of HDAC inhibitors. nih.govnih.gov These inhibitors typically feature a zinc-binding group, a linker, and a surface recognition moiety. While this compound itself is not a classic HDAC inhibitor, the broader class of N-hydroxy-3-phenyl-2-propenamides has demonstrated potent inhibitory activity against human HDACs. nih.gov For instance, the compound NVP-LAQ824, an N-hydroxycinnamamide derivative, has shown significant in vivo antitumor activity through HDAC inhibition. nih.gov

Other Enzymes: The cinnamamide scaffold has been explored for its inhibitory potential against other enzymes, although specific data for this compound is limited. Research into related compounds suggests potential interactions with enzymes like Topoisomerase II, which is a target for some anticancer agents. unhas.ac.id

Cinnamamide derivatives can influence the activity of key transcription factors, thereby regulating gene expression involved in cellular stress responses and inflammation.

Nrf2: Substituted N-phenyl cinnamamide derivatives have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of cytoprotective genes. nih.gov This activation is often mediated through the electrophilic nature of the α,β-unsaturated carbonyl moiety in the cinnamamide structure. nih.govresearchgate.net While direct evidence for this compound is not yet available, the general class of cinnamamides exhibits this modulatory capacity.

The interaction of cinnamamide derivatives with their molecular targets can trigger specific cellular responses.

Apoptosis and Cell Cycle Arrest: N-hydroxycinnamamide-based HDAC inhibitors have been shown to suppress proliferation and induce apoptosis in cancer cells. researchgate.net This is a downstream effect of HDAC inhibition, which leads to changes in gene expression that favor cell death and cell cycle arrest.

Pharmacophore Analysis and Ligand-Target Binding Interactions

Pharmacophore modeling has been instrumental in understanding the structural requirements for the biological activity of cinnamamide derivatives. The N-(3-aryl-2-propenoyl)amido moiety has been identified as a key pharmacophore for anticonvulsant properties. mdpi.comnih.gov The nature of the substituents on the phenyl ring, the length of the olefin linker, and the structure of the amide moiety all play crucial roles in determining the potency and selectivity of these compounds. mdpi.com

Docking studies with related compounds have provided insights into potential binding interactions. For example, in the context of Topoisomerase I inhibition, the presence of hydroxyl groups on the phenyl ring of N-benzylhydroxycinnamamides was found to increase the number of hydrogen bonds with the receptor, leading to greater binding energy. unhas.ac.id

Stereochemical Influence on Molecular Recognition and Efficacy

Stereochemistry plays a critical role in the biological activity of this compound. The presence of a chiral center in the 2-hydroxypropyl moiety means that the compound can exist as different stereoisomers.

Structure Activity Relationship Sar Studies of N 2 Hydroxy 3 Phenylpropyl Cinnamamide and Analogues

Impact of Substituents on the Phenyl Ring on Biological Activity Profiles

The substitution pattern on the phenyl ring of cinnamamide (B152044) derivatives plays a crucial role in modulating their biological activities. Studies have shown that both the nature and position of substituents can significantly alter the potency and efficacy of these compounds. For instance, in a series of N-phenyl cinnamamide derivatives evaluated for their ability to activate the Nrf2/ARE pathway, which is involved in cellular protection against oxidative stress, the electronic properties of the substituents were found to be a key determinant of activity. nih.gov

Electron-withdrawing groups have been reported to increase Nrf2 transcriptional activity. researchgate.net Specifically, a chloro group at the para-position of the N-phenyl ring resulted in the highest activity in one study. nih.govresearchgate.net Conversely, compounds with electron-donating groups like dimethylamine, methoxy, or ethoxy also demonstrated considerable activity, suggesting a complex relationship between electronic effects and biological response. nih.govresearchgate.net

Below is an interactive data table summarizing the effects of different substituents on the N-phenyl ring on Nrf2/ARE luciferase activity. nih.gov

| Compound | R² Substituent | Fold Effect at 10 µM |

| 1a | p-Cl | 15.3 |

| 1b | p-NMe₂ | 10.3 |

| 1c | p-OMe | 7.28 |

| 1d | p-OEt | 6.55 |

| 1e | p-CN | 3.57 |

| 1f | m-OH, p-NMe₂ | 15.6 |

| 1g | m-OH, p-Cl | 8.85 |

| 1h | m-OH, p-OMe | 4.1 |

| 1i | m-OH, p-OEt | 3.34 |

Influence of Hydroxypropyl Side Chain Modifications on Potency

For instance, R,S-N-(2-hydroxypropyl)cinnamamide has been noted for its beneficial anticonvulsant properties, which prompted the investigation of its pure enantiomers. mdpi.com The specific configuration of the hydroxypropyl group can lead to differences in how the molecule interacts with its biological target. The amide moiety, which includes the hydroxypropyl side chain, is considered part of the pharmacophore responsible for the anticonvulsant properties of cinnamamide derivatives. mdpi.com

Role of the Olefinic Linker and Amide Moiety in Pharmacological Activity

The olefinic linker and the amide moiety are fundamental components of the N-(2-hydroxy-3-phenylpropyl)cinnamamide structure, contributing significantly to its pharmacological profile. The α,β-unsaturated carbonyl system within the cinnamoyl group acts as a Michael acceptor, a feature that is often crucial for the biological activity of these compounds. researchgate.netunhas.ac.id This reactive site can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of their function. researchgate.net

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry plays a pivotal role in the biological activity of chiral drugs like this compound. nih.gov The three-dimensional arrangement of atoms in a molecule can drastically affect its interaction with chiral biological macromolecules such as receptors and enzymes. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacological and pharmacokinetic properties. nih.gov

For a given chiral drug, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov In the context of cinnamamide derivatives, the investigation of pure enantiomers of racemic compounds like R,S-N-(2-hydroxypropyl)cinnamamide has been a key area of research to identify the more potent and safer stereoisomer. mdpi.com The specific spatial orientation of the hydroxyl and phenyl groups on the propyl side chain determines how effectively the molecule can fit into its binding site, leading to potential differences in the biological activity between enantiomers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

For cinnamamide derivatives, QSAR models can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities. nih.gov The quality of a QSAR model is assessed by its statistical robustness and predictive power, often evaluated through internal and external validation techniques. nih.govnih.gov A well-validated QSAR model can provide insights into the key structural features required for a specific biological effect and guide the design of more potent analogues of this compound. nih.gov The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions. nih.gov

Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry methods, such as molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the molecular interactions between a ligand like this compound and its biological target at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This technique helps to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. semanticscholar.org For cinnamamide derivatives, docking studies can elucidate how different substituents on the phenyl ring or modifications to the side chain affect the binding to a particular protein target.

Natural Occurrence and Biosynthetic Pathways of Cinnamamide Derivatives

Identification of Natural Sources and Distribution of Cinnamamide (B152044) Structures

Cinnamic acid and its derivatives, including cinnamamides, are secondary metabolites found throughout the plant kingdom. nih.gov Cinnamic acid itself is a key compound found in plants such as Chinese cinnamon (Cinnamomum cassia) and Panax ginseng. mdpi.com Its derivatives are present in a variety of dietary sources, including fruits, vegetables, whole grains, and honey. nih.gov These compounds are part of a larger class of phenylpropanoids, which are ubiquitous in plants and contribute to their structure, defense, and signaling. researchgate.net

Hydroxycinnamic acid amides (HCAAs) are a significant subclass of naturally occurring cinnamamide derivatives. thieme-connect.com They are noted for their presence in various plant species and contribute to the chemical profile of many common foods and medicinal plants. For example, clovamide, a type of HCAA, was first identified in red clover (Trifolium pratense L.) and is notably present in cocoa-containing products. researcher.life The distribution of these compounds is widespread, indicating their fundamental importance in plant metabolism and interaction with the environment.

Table 1: Examples of Naturally Occurring Cinnamamide Derivatives and Their Sources

| Compound Class | Specific Compound Example | Natural Source(s) |

|---|---|---|

| Cinnamic Acids | Cinnamic Acid | Cinnamomum cassia, Panax ginseng, various fruits and vegetables nih.govmdpi.com |

| Ferulic Acid | Green vegetables, cereal bran, fruits, coffee, wheat, barley researchgate.net | |

| p-Coumaric Acid | Widespread in plants nih.gov | |

| Hydroxycinnamic Acid Amides (HCAAs) | Clovamide (N-caffeoyl-L-DOPA) | Red clover (Trifolium pratense), cocoa products researcher.life |

Elucidation of Biosynthetic Pathways for Cinnamic Acid Precursors

The core aromatic structure of cinnamamide derivatives originates from the shikimic acid pathway. This seven-step metabolic route is essential for bacteria, fungi, algae, and plants, as it is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgnumberanalytics.com This pathway is not found in mammals, making it a target for certain herbicides. wikipedia.org

The pathway begins with the condensation of two carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). numberanalytics.com Through a series of enzymatic reactions, these are converted into shikimic acid and ultimately to chorismate. wikipedia.orgnih.gov Chorismate is a critical branch-point intermediate. One branch leads to the formation of tryptophan, while another leads to prephenate, the precursor for both phenylalanine and tyrosine. nih.gov

Phenylalanine is the direct precursor to the phenylpropanoid pathway, which produces cinnamic acid and its vast array of derivatives. researchgate.net The first and committing step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net This step is a crucial regulatory point, linking primary metabolism (amino acid synthesis) to the secondary metabolism of phenylpropanoids.

Key Enzymes in the Shikimic Acid Pathway:

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS)

3-dehydroquinate (B1236863) synthase (DHQS)

3-dehydroquinate dehydratase (DHQD)

Shikimate dehydrogenase

Shikimate kinase

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase

Chorismate synthase

Enzymatic Synthesis of Hydroxycinnamic Acid Amides (HCAAs)

Hydroxycinnamic acid amides (HCAAs) are naturally synthesized in plants through the conversion of CoA esters of hydroxycinnamic acids and various amines into amides. thieme-connect.com Beyond their natural biosynthesis, there is significant interest in the enzymatic synthesis of these compounds for potential applications in the food, cosmetic, and pharmaceutical industries, owing to their antioxidant, anti-inflammatory, and neuroprotective properties. thieme-connect.combohrium.com

Enzymatic methods are being explored as a more environmentally friendly "green" alternative to traditional chemical synthesis, which often relies on stoichiometric coupling reagents and hazardous organic solvents. thieme-connect.combohrium.com Promiscuous hydrolases/acyltransferases, such as PestE from Pyrobaculum calidifontis, have been shown to effectively catalyze the formation of amide bonds in aqueous solutions. bohrium.comresearchgate.net In one study, variants of the PestE enzyme achieved up to 97% conversion of methyl ferulate and tyramine (B21549) into N-trans-feruloyltyramine within two hours at 60 °C. thieme-connect.combohrium.com This demonstrates a sustainable and efficient strategy for producing HCAAs. Lipases are another class of enzymes used for this purpose, though they often require non-aqueous solvents. thieme-connect.com

Table 2: Research Findings on Enzymatic Synthesis of HCAAs

| Enzyme System | Substrates | Key Finding | Reference |

|---|---|---|---|

| PestE (Hydrolase/Acyltransferase) | Methyl ferulate and tyramine | Achieved up to 97% conversion in an aqueous solution, offering a sustainable alternative to chemical synthesis. | bohrium.com, thieme-connect.com |

| Lipozyme® TL IM (Lipase) | Methyl cinnamates and phenylethylamines | Catalyzed the synthesis of cinnamamides efficiently in continuous-flow microreactors, with a maximum conversion of 91.3% in about 40 minutes. | mdpi.com |

Biological Roles of Naturally Occurring Cinnamamide Derivatives

In plants, cinnamamide derivatives, as part of the broader phenylpropanoid family, play a multitude of essential roles, particularly in defense and stress response. researchgate.net These secondary metabolites are not directly involved in primary growth but are crucial for the plant's survival and interaction with its environment. researchgate.net

One of their primary functions is in plant defense mechanisms. The accumulation of phenylpropanoid pathway products, including hydroxycinnamic acid amides, has been observed in plants under stress, such as during pathogen attack or wounding. researcher.life These compounds can act as phytoalexins (antimicrobial compounds produced by plants under stress), directly inhibiting the growth of bacteria and fungi. They also serve as precursors to lignin, a complex polymer that reinforces plant cell walls. researchgate.net This lignification process provides a physical barrier against invading pathogens and is a common response to infection and mechanical stress.

Furthermore, these derivatives are involved in protecting plants from abiotic stresses like UV radiation. Phenylpropanoids can absorb UV light, thus shielding the plant's sensitive tissues from DNA damage. They also contribute to the plant's antioxidant capacity, helping to neutralize reactive oxygen species (ROS) that are generated during periods of stress. researcher.life Recent studies have also shown that external factors, such as the presence of hydroxycinnamic acids in the environment, can influence the physiology of beneficial plant-associated bacteria. researcher.life

Preclinical Pharmacokinetic and Metabolic Stability Research

In Vitro Metabolic Stability Assessment (e.g., Mouse Liver Microsome Systems)

An in vitro metabolic stability assay using mouse liver microsomes would be a standard procedure to evaluate the susceptibility of N-(2-hydroxy-3-phenylpropyl)cinnamamide to metabolism by hepatic enzymes, primarily cytochrome P450s. This assessment would involve incubating the compound with mouse liver microsomes and a cofactor such as NADPH to initiate metabolic reactions. The concentration of the parent compound would be monitored over time to determine its rate of disappearance.

Key parameters that would be determined from such a study include:

Half-life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver towards the compound.

This data is essential for predicting the in vivo hepatic clearance and the potential oral bioavailability of the compound. However, no studies detailing these parameters for this compound have been identified.

Mutagenicity Evaluation in Preclinical Assays (e.g., Ames Microplate Format Mutagenicity Assay)

The Ames test is a widely used and recognized bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound. This test utilizes strains of Salmonella typhimurium that are engineered with mutations in the genes required for histidine synthesis. The assay determines if a compound can cause a reversion of this mutation, allowing the bacteria to grow in a histidine-free medium.

The evaluation of this compound in an Ames test would indicate its potential to cause genetic mutations, a critical indicator of potential carcinogenicity. The test is typically performed with and without a metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites. No published results from an Ames test for this compound were found.

General Considerations for In Vitro and In Vivo Pharmacokinetic Profiles

Without the foundational in vitro data for this compound, it is not possible to make informed predictions about its likely in vivo pharmacokinetic profile.

Future Research Directions for this compound: A Roadmap of Unexplored Potential and Knowledge Gaps

The scientific inquiry into the therapeutic potential of this compound is at a critical juncture. While initial studies have highlighted its promise, particularly within the realm of neurological disorders, the landscape of its pharmacological profile remains largely uncharted. Significant knowledge gaps persist, necessitating a structured and forward-thinking research agenda. This article delineates the key future research trajectories and identified knowledge gaps essential for fully realizing the therapeutic possibilities of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-hydroxy-3-phenylpropyl)cinnamamide?

The synthesis of cinnamamide derivatives typically involves coupling cinnamic acid derivatives with amines. A common approach includes:

- Reagents : Use cinnamoyl chloride or activated esters (e.g., HATU-mediated coupling) with 2-hydroxy-3-phenylpropylamine.

- Conditions : Reactions are performed in aprotic solvents (e.g., DMF or ACN) under inert atmosphere, with bases like triethylamine (TEA) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization ensures purity. Analytical techniques like HPLC (using standards from ) confirm yield and purity .

Basic: How is the crystal structure of this compound determined?

Crystallographic analysis involves:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement : SHELXL ( ) refines atomic coordinates and thermal parameters. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry.

- Visualization : Mercury ( ) generates packing diagrams and interaction motifs (e.g., π-π stacking, hydrogen bonds). Example: Anticonvulsant cinnamamides in showed intramolecular H-bonds critical for activity .

Advanced: What experimental design considerations are critical for evaluating anticonvulsant activity in animal models?

Key factors include:

- Animal Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents ( ).

- Dosage : Dose-response curves (e.g., 30–100 mg/kg) with controls (vehicle and reference drugs like valproate).

- Endpoints : Latency to seizure onset, mortality rates, and neurobehavioral assessments.

- Statistical Power : Use of ANOVA with post-hoc tests (n ≥ 8/group) to ensure reproducibility .

Advanced: How can researchers resolve discrepancies in pharmacological activity between structural analogs?

Strategies include:

- Structural Comparison : Overlaying crystal structures (via Mercury) to identify conformational differences in the hydroxypropyl or phenyl groups that affect target binding .

- Bioavailability Studies : Measuring plasma concentrations (LC-MS) to assess absorption differences.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities for targets like sodium channels .

Basic: What analytical techniques are optimal for purity and structural elucidation?

- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Structural Confirmation :

Advanced: What computational approaches predict binding affinity to neurological targets?

- Target Selection : Prioritize voltage-gated sodium channels (e.g., Nav1.2) based on anticonvulsant mechanisms ( ).

- Docking Workflow :

- Prepare ligand (cinnamamide) and receptor (PDB: 6J8E) structures.

- Use Glide or GOLD for flexible ligand docking.

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- Data Interpretation : Compare binding free energies (MM-PBSA) of active vs. inactive analogs .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and P95 respirator for powder handling ( ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.

- Waste Disposal : Incinerate in compliance with EPA guidelines for amide-containing compounds .

Advanced: How do substituents on the phenyl group influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.